An In-depth Technical Guide to the Chemical Properties and Reactivity of Diethyl 2-Phenethylmalonate
An In-depth Technical Guide to the Chemical Properties and Reactivity of Diethyl 2-Phenethylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-phenethylmalonate (CAS No. 6628-68-8) is a diester of malonic acid that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a phenethyl group attached to the alpha-carbon of diethyl malonate, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols relevant to its application in research and drug development.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 6628-68-8 | [3] |
| Molecular Formula | C₁₅H₂₀O₄ | [2] |
| Molecular Weight | 264.32 g/mol | [2] |
| Appearance | Yellow liquid | [1][2] |
| Boiling Point | 165-170 °C @ 18 Torr | |
| Density | 1.078 ± 0.06 g/cm³ (Predicted) | |
| Refractive Index | 1.495 | |
| Solubility | Soluble in organic solvents, less soluble in water. | [1] |
Reactivity and Synthetic Applications
The reactivity of diethyl 2-phenethylmalonate is primarily dictated by the functional groups present: the two ester moieties and the acidic alpha-proton. This allows for a range of chemical transformations, making it a valuable building block in organic synthesis.
Synthesis of Diethyl 2-Phenethylmalonate
The most common method for the synthesis of diethyl 2-phenethylmalonate is the alkylation of diethyl malonate with a 2-phenylethyl halide, such as 2-phenylethyl bromide. The reaction proceeds via the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile.
Materials:
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Diethyl malonate
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Sodium ethoxide (NaOEt)
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Absolute ethanol
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(2-Bromoethyl)benzene (Phenethyl bromide)
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Toluene
-
Hydrochloric acid (dilute)
-
Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide in absolute ethanol.
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Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
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Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
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Add (2-bromoethyl)benzene dropwise to the reaction mixture.
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After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water and toluene to the residue and transfer to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl 2-phenethylmalonate.
-
Purify the crude product by vacuum distillation.
Hydrolysis to 2-Phenethylmalonic Acid
The ester groups of diethyl 2-phenethylmalonate can be hydrolyzed under acidic or basic conditions to yield 2-phenethylmalonic acid. This dicarboxylic acid is a key intermediate for further transformations, most notably decarboxylation.
Materials:
-
Diethyl 2-phenethylmalonate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve diethyl 2-phenethylmalonate in ethanol.
-
Add a solution of potassium hydroxide in water to the flask.
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the remaining residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a low pH (pH < 2) with concentrated hydrochloric acid.
-
The 2-phenethylmalonic acid will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Decarboxylation to 4-Phenylbutanoic Acid
Substituted malonic acids readily undergo decarboxylation upon heating, typically losing one of the carboxylic acid groups as carbon dioxide. Heating 2-phenethylmalonic acid above its melting point results in the formation of 4-phenylbutanoic acid.
Materials:
-
2-Phenethylmalonic acid
Procedure:
-
Place the dry 2-phenethylmalonic acid in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask in an oil bath to a temperature just above the melting point of the malonic acid derivative.
-
Carbon dioxide will evolve, and the decarboxylation will proceed.
-
Once the evolution of gas ceases, the remaining liquid is crude 4-phenylbutanoic acid.
-
The product can be purified by distillation under reduced pressure.
Application in Drug Development: Synthesis of Barbiturate Analogues
Malonic esters are fundamental precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system (CNS) depressants.[4] The general synthesis involves the condensation of a disubstituted diethyl malonate with urea in the presence of a strong base.[5] Diethyl 2-phenethylmalonate can be further alkylated and then used to synthesize phenobarbital analogues containing a phenethyl group, which may modulate the pharmacological properties of the resulting compound.
The following workflow illustrates the synthesis of a hypothetical 5-ethyl-5-phenethylbarbituric acid, an analogue of phenobarbital.
Experimental Workflow: Synthesis of 5-Ethyl-5-phenethylbarbituric Acid
This workflow outlines the key steps for the synthesis of a phenobarbital analogue from diethyl 2-phenethylmalonate.
Step 1: Synthesis of Diethyl 2-Ethyl-2-phenethylmalonate
-
Deprotonation: Diethyl 2-phenethylmalonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.
-
Alkylation: The enolate is then reacted with an ethyl halide (e.g., ethyl bromide) in an SN2 reaction to introduce the second substituent at the alpha-carbon, yielding diethyl 2-ethyl-2-phenethylmalonate.
-
Purification: The resulting disubstituted malonic ester is purified, typically by extraction and vacuum distillation.
Step 2: Condensation with Urea
-
Reaction Setup: Dry diethyl 2-ethyl-2-phenethylmalonate and urea are added to a solution of sodium ethoxide in absolute ethanol.
-
Condensation and Cyclization: The mixture is heated under reflux. The ethoxide deprotonates urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonic ester in a condensation reaction, leading to the formation of the barbiturate ring.
-
Work-up and Isolation: After the reaction is complete, the ethanol is removed, and the residue is dissolved in water. The solution is then acidified with a strong acid (e.g., HCl) to precipitate the 5-ethyl-5-phenethylbarbituric acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.
Conclusion
Diethyl 2-phenethylmalonate is a valuable and versatile building block in organic synthesis, with particular relevance to the pharmaceutical industry. Its straightforward synthesis and predictable reactivity through alkylation, hydrolysis, and decarboxylation reactions allow for the construction of more complex molecular architectures. As demonstrated by the synthetic workflow for a phenobarbital analogue, this compound serves as a key intermediate for creating novel derivatives of CNS-active drugs, highlighting its importance for researchers and professionals in the field of drug development.
References
- 1. CAS 6628-68-8: 1,3-Diethyl 2-(2-phenylethyl)propanedioate [cymitquimica.com]
- 2. Diethyl 2-(2-phenylethyl)malonate | CymitQuimica [cymitquimica.com]
- 3. Diethyl 2-phenethylmalonate | 6628-68-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th:443]




